molecular formula C12H16BrNO3 B1336019 2-bromo-N-(2,5-dimethoxyphenyl)butanamide CAS No. 451460-06-3

2-bromo-N-(2,5-dimethoxyphenyl)butanamide

Cat. No. B1336019
CAS RN: 451460-06-3
M. Wt: 302.16 g/mol
InChI Key: XUOODXCLIQSWQY-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,5-dimethoxyphenyl)butanamide, also known as 2-bromo-2,5-dimethoxybenzamide, is an organic compound belonging to the class of amides. It is a colorless solid that is soluble in organic solvents and is used in the synthesis of pharmaceuticals and other organic compounds. It is a versatile building block for organic synthesis and has many applications in scientific research.

Scientific Research Applications

Analytical Method Development

  • A high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for the detection and quantification of related compounds, highlighting the importance of analytical techniques in identifying and quantifying substances in toxicology and forensic science (Poklis et al., 2014).

Metabolic Pathway Analysis

  • Research involving hepatocytes from various species, including humans, to study the metabolism of related substances, underscores the significance of understanding metabolic pathways in toxicology and pharmacology (Carmo et al., 2005).

Carbonic Anhydrase Inhibition

  • Studies on the inhibitory properties of compounds on human carbonic anhydrase isozymes illustrate the potential for discovering new drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Chemical Synthesis and Structural Analysis

  • Synthesis and structural analysis of related compounds contribute to the field of organic chemistry, providing insights into the properties and potential applications of these substances (Power et al., 2015), (Li Hong-xia, 2007).

In Vivo Metabolism Studies

  • Investigations into the in vivo metabolism of related psychoactive compounds in rats offer valuable data for understanding the biological and toxicological effects, relevant to pharmacology and drug safety (Kanamori et al., 2002).

Pyrolysis Product Identification

  • Identifying products following the pyrolysis of compounds adds an important dimension to understanding the stability and potential risks associated with different methods of consumption (Texter et al., 2018).

Radioactive Tagging for In Vivo Applications

  • The development of a synthesis method for radioactive tagging of similar compounds illustrates the integration of radiochemistry in drug development and imaging studies (Coenen, 1981).

Electrochemical Reduction Studies

  • Exploring the electrochemical reduction of related esters contributes to the field of electrochemistry, with potential implications in synthetic methodologies and material science (Esteves et al., 2003).

Biochemical Analysis

Biochemical Properties

2-bromo-N-(2,5-dimethoxyphenyl)butanamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine atom and methoxy groups are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. For example, the compound may inhibit the activity of a key enzyme in a signaling pathway, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. For example, high doses of the compound may lead to toxic or adverse effects, such as cell death or altered metabolic activity. It is important to determine the threshold dose at which these effects occur to ensure safe and effective use of the compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing their activity and function. For example, it may inhibit the activity of an enzyme involved in a key metabolic pathway, leading to changes in metabolic flux and metabolite levels. Understanding these interactions is important for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors to consider. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. Understanding these processes is important for determining the compound’s effects on cellular function .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. For example, the compound may be localized to the nucleus, where it can influence gene expression. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action .

properties

IUPAC Name

2-bromo-N-(2,5-dimethoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-10-7-8(16-2)5-6-11(10)17-3/h5-7,9H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOODXCLIQSWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273057
Record name 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

451460-06-3
Record name 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451460-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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